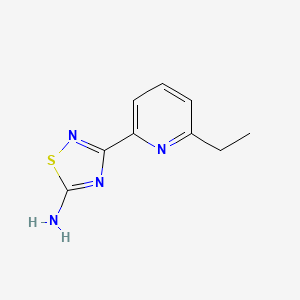
3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-ethyl-2-pyridinecarboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can interfere with DNA replication and repair mechanisms, leading to its potential anticancer activity. The presence of the thiadiazole ring allows the compound to form stable complexes with metal ions, which can further enhance its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and have shown similar biological activities, such as anti-inflammatory and anticancer properties.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and have been studied for their antimicrobial and antifungal activities.
Uniqueness
3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the ethyl-substituted pyridine ring and the thiadiazole ring in its structure. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H10N4S |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
3-(6-ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H10N4S/c1-2-6-4-3-5-7(11-6)8-12-9(10)14-13-8/h3-5H,2H2,1H3,(H2,10,12,13) |
InChI-Schlüssel |
RTMHAJBJBRQHKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC=C1)C2=NSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


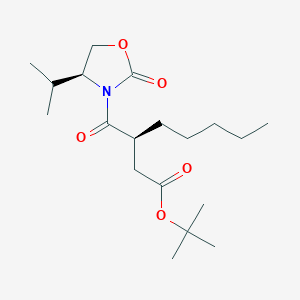
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

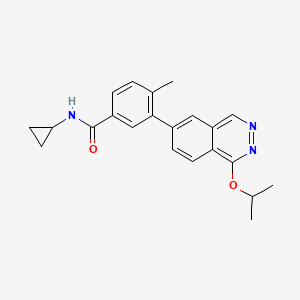
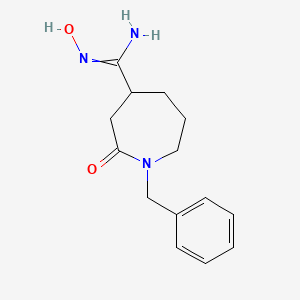
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
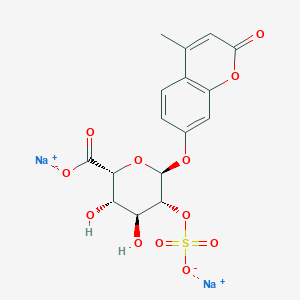
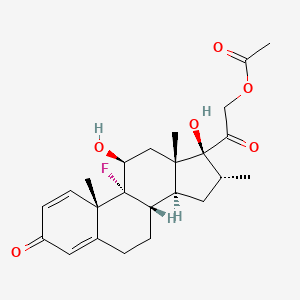
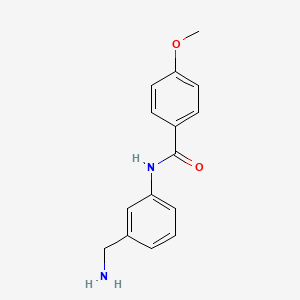
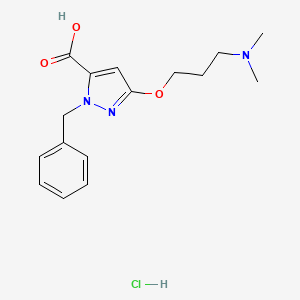
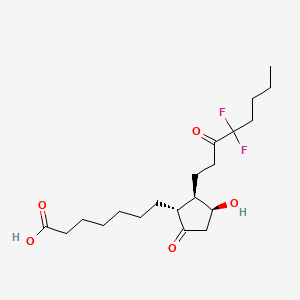

![7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
